methyl 3-[(2-chloroquinoline-4-carbonyl)amino]-2,4-dimethylbenzoate
Overview
Description
methyl 3-[(2-chloroquinoline-4-carbonyl)amino]-2,4-dimethylbenzoate is a complex organic compound that belongs to the class of quinoline derivatives Quinolines are aromatic compounds consisting of a benzene ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-chloroquinoline-4-carbonyl)amino]-2,4-dimethylbenzoate typically involves multiple steps. One common method starts with the preparation of 2-chloroquinoline-4-carboxylic acid, which is then converted into its acid chloride form using reagents like thionyl chloride. This acid chloride is then reacted with 3-amino-2,4-dimethylbenzoic acid to form the desired amide linkage. The final step involves esterification with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
methyl 3-[(2-chloroquinoline-4-carbonyl)amino]-2,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroquinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of methoxyquinoline derivatives.
Scientific Research Applications
methyl 3-[(2-chloroquinoline-4-carbonyl)amino]-2,4-dimethylbenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 3-[(2-chloroquinoline-4-carbonyl)amino]-2,4-dimethylbenzoate involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, such as topoisomerases, which are crucial for DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Shares the quinoline core but differs in functional groups.
Ethyl 2-chloroquinoline-3-carboxylate: Another quinoline derivative with similar biological activities.
Uniqueness
methyl 3-[(2-chloroquinoline-4-carbonyl)amino]-2,4-dimethylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable amide and ester linkages makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C20H17ClN2O3 |
---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
methyl 3-[(2-chloroquinoline-4-carbonyl)amino]-2,4-dimethylbenzoate |
InChI |
InChI=1S/C20H17ClN2O3/c1-11-8-9-13(20(25)26-3)12(2)18(11)23-19(24)15-10-17(21)22-16-7-5-4-6-14(15)16/h4-10H,1-3H3,(H,23,24) |
InChI Key |
ISGOBJKTOCHBHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)C)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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